![molecular formula C23H22ClNO4S B11511122 4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide](/img/structure/B11511122.png)
4-chloro-N-[4-hydroxy-2-methyl-3-(phenylsulfonyl)-5-(propan-2-yl)phenyl]benzamide
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Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzenesulfonyl group, a hydroxyl group, a methyl group, a propan-2-yl group, and a chlorobenzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl derivative: This step involves the reaction of benzenesulfonyl chloride with a suitable phenol derivative under basic conditions to form the benzenesulfonyl phenol intermediate.
Introduction of the chlorobenzamide group: The benzenesulfonyl phenol intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzamide group.
Final assembly: The final step involves the coupling of the intermediate with 2-methyl-5-(propan-2-yl)phenol under appropriate conditions to form the desired compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorobenzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with the active sites of enzymes, inhibiting their activity. The hydroxyl and chlorobenzamide groups may also play a role in binding to molecular targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and are known for their enzyme inhibitory activities.
Chlorobenzamide derivatives: These compounds share the chlorobenzamide group and are studied for their potential therapeutic applications.
Hydroxyphenyl derivatives: These compounds share the hydroxyl group and are known for their antioxidant properties.
The uniqueness of N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-CHLOROBENZAMIDE lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C23H22ClNO4S |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C23H22ClNO4S/c1-14(2)19-13-20(25-23(27)16-9-11-17(24)12-10-16)15(3)22(21(19)26)30(28,29)18-7-5-4-6-8-18/h4-14,26H,1-3H3,(H,25,27) |
InChI Key |
CAGJXEMBPFYAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=CC=C2)O)C(C)C)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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